Ganoderic acid eta Ganoderic acid eta Ganoderic acid eta is a triterpenoid.
Ganoderic acid eta is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.: 294674-12-7
VCID: VC17998251
InChI: InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h11,14,16-20,25,31-33,36H,8-10,12-13H2,1-7H3,(H,37,38)/b15-11+/t14-,16+,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1
SMILES:
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol

Ganoderic acid eta

CAS No.: 294674-12-7

Cat. No.: VC17998251

Molecular Formula: C30H44O8

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Ganoderic acid eta - 294674-12-7

Specification

CAS No. 294674-12-7
Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
IUPAC Name (E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Standard InChI InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h11,14,16-20,25,31-33,36H,8-10,12-13H2,1-7H3,(H,37,38)/b15-11+/t14-,16+,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1
Standard InChI Key SFQSUCWHIWDMMD-CTKNUVLNSA-N
Isomeric SMILES C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C
Canonical SMILES CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ganoderic acid eta belongs to the lanostane triterpenoid class, characterized by a tetracyclic carbon skeleton with multiple oxygen-containing functional groups. Its IUPAC name, (E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid, reflects its stereochemical complexity . Key features include:

  • Four hydroxyl groups at positions 3, 7, 12, and 25.

  • Three ketone groups at positions 11, 15, and 23.

  • A conjugated α,β-unsaturated carboxylic acid moiety at C-26.

The compound’s stereochemistry is critical for its biological activity, as evidenced by the configuration of chiral centers (e.g., 4S, 6R) .

Table 1: Key Physicochemical Properties of Ganoderic Acid Eta

PropertyValueSource
Molecular FormulaC30H44O8\text{C}_{30}\text{H}_{44}\text{O}_8PubChem
Molecular Weight532.7 g/molPubChem
CAS Registry Number294674-12-7KNApSAcK
SolubilityLikely lipophilic (predicted)-

Natural Occurrence and Biosynthetic Pathways

Source Organisms

Ganoderic acid eta is exclusively reported in Ganoderma lucidum, a basidiomycete fungus revered in traditional Chinese medicine . Within the mushroom, it accumulates in:

  • Fruiting bodies: Mature reproductive structures.

  • Mycelia: Vegetative hyphal networks.

  • Spores: Reproductive propagules.

Comparative analyses suggest its concentration varies with cultivation conditions, though quantitative data remain scarce.

Biosynthesis

Like other ganoderic acids, eta is synthesized via the mevalonate pathway, with key steps including:

  • Cyclization of oxidosqualene to form the lanostane backbone.

  • Oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).

  • Acetylation and esterification modifications.

The exact enzymatic machinery responsible for eta’s unique hydroxylation pattern remains uncharacterized, warranting further genomic and metabolomic studies.

Pharmacological Activities and Mechanisms

Table 2: Comparative Anticancer Mechanisms of Ganoderic Acids

CompoundTarget PathwayIC₅₀ (μM)Model System
Ganoderic acid AmTORC1 inhibition12.5HeLa cells
Ganoderic acid C2CYP3A-mediated metabolism N/ARat liver microsomes
Ganoderic acid etaNot reported--

Antioxidant Properties

The compound’s multiple hydroxyl groups suggest free radical scavenging capacity, a trait documented in related triterpenoids. For instance, ganoderic acid A reduces lipid peroxidation by 58% at 50 μM in hepatic cells . Eta’s conjugated double bonds may enhance electron delocalization, potentially amplifying this effect.

Metabolic Stability and Pharmacokinetics

In vitro studies on ganoderic acid A reveal extensive phase I metabolism via CYP3A isozymes, producing 37 metabolites . While eta’s metabolic fate is unstudied, its structural similarity implies:

  • Rapid glucuronidation: Due to hydroxyl groups.

  • Enterohepatic recirculation: Common among triterpenoids.

Challenges and Future Directions

Analytical Limitations

Current barriers to research include:

  • Synthesis difficulties: Total synthesis requires 15+ steps.

  • Detection sensitivity: Low natural abundance complicates HPLC-MS analysis.

Therapeutic Development Prospects

Priority areas for investigation:

  • Senotherapeutic applications: Analogous to ganoderic acid A’s anti-aging effects via TCOF1 binding .

  • Synergistic combinations: With chemotherapeutics to enhance efficacy.

  • Nanoparticle delivery: To improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator